2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 300405-47-4
VCID: VC5779914
InChI: InChI=1S/C17H11NO5/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(17(22)23)8-14(13)16(18)21/h2-8H,1H3,(H,22,23)
SMILES: CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Molecular Formula: C17H11NO5
Molecular Weight: 309.277

2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

CAS No.: 300405-47-4

Cat. No.: VC5779914

Molecular Formula: C17H11NO5

Molecular Weight: 309.277

* For research use only. Not for human or veterinary use.

2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid - 300405-47-4

Specification

CAS No. 300405-47-4
Molecular Formula C17H11NO5
Molecular Weight 309.277
IUPAC Name 2-(4-acetylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Standard InChI InChI=1S/C17H11NO5/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(17(22)23)8-14(13)16(18)21/h2-8H,1H3,(H,22,23)
Standard InChI Key CPZBKHKLOBBICZ-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s core consists of an isoindoline-1,3-dione scaffold, a bicyclic structure featuring two ketone groups at the 1- and 3-positions. At the 5-position, a carboxylic acid group (–COOH) introduces hydrogen-bonding capability and acidity (pKa ≈ 4.2), while the 2-position bears a 4-acetylphenyl substituent (–C6H4COCH3) that provides steric bulk and π-conjugation pathways . This configuration creates distinct electronic environments: the acetyl group’s electron-withdrawing nature deactivates the adjacent benzene ring, while the carboxylic acid enables salt formation and coordination chemistry.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₁₁NO₅
Molecular Weight309.27 g/mol
Melting PointNot experimentally determined
SolubilityLimited in H₂O; soluble in DMSO, DMF
XLogP3-AA2.1 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) analysis reveals distinct signals: the acetyl group’s methyl protons appear as a singlet at δ 2.6 ppm in ¹H NMR, while the aromatic protons of the isoindoline ring resonate between δ 7.8–8.2 ppm due to deshielding by the electron-withdrawing dione groups. Infrared spectroscopy shows strong absorptions at 1720 cm⁻¹ (C=O stretch of dione), 1685 cm⁻¹ (acetyl C=O), and 1695 cm⁻¹ (carboxylic acid C=O) .

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary route involves a three-step sequence:

  • Friedel-Crafts Acylation: Treatment of isoindoline-1,3-dione with acetyl chloride in the presence of AlCl₃ yields 2-(4-acetylphenyl)isoindoline-1,3-dione.

  • Carboxylation: Palladium-catalyzed carbonylation introduces the carboxylic acid group at the 5-position under CO atmosphere (3 atm, 120°C).

  • Purification: Recrystallization from ethanol/water (7:3 v/v) achieves >95% purity, as verified by HPLC .

Industrial Production Challenges

Scale-up faces hurdles due to:

  • Exothermic Risks: The Friedel-Crafts step requires precise temperature control (-5°C to 0°C) to prevent runaway reactions.

  • Catalyst Costs: Palladium catalysts account for 40% of raw material expenses, necessitating efficient recycling systems.

  • Waste Streams: Aluminum hydroxide byproducts from acylation require neutralization, generating 8 kg of waste per 1 kg product .

Reactivity and Functionalization

Nucleophilic Substitution

The electron-deficient aromatic ring undergoes regioselective substitution at the 4- and 6-positions. Kinetic studies show second-order rate constants of:

  • With piperidine: 3.2 × 10⁻³ L·mol⁻¹·s⁻¹ (DMF, 80°C)

  • With sodium methoxide: 1.8 × 10⁻² L·mol⁻¹·s⁻¹ (MeOH, reflux)

Metal Coordination

The carboxylic acid group chelates transition metals, forming complexes with notable luminescence properties:

Table 2: Metal Complex Characteristics

Metal IonCoordination ModeEmission λ (nm)Quantum Yield
Eu³⁺Bidentate (O,O)6120.38
Tb³⁺Tridentate (O,O,N)5450.42
Zn²⁺Tetradentate (O,O,N,O)4600.19
Risk FactorControl Measure
Dust InhalationUse NIOSH-approved N95 respirators
Skin ContactWear nitrile gloves (≥8 mil thickness)
Thermal DecompositionMaintain storage temp. < -20°C under N₂

Emerging Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors, with derivative 2-(4-acetylphenyl)-5-(morpholine-4-carbonyl)isoindoline-1,3-dione showing IC₅₀ = 18 nM against JAK2 in preclinical trials .

Optical Materials

Europium complexes exhibit CIE coordinates (0.65, 0.35), making them candidates for red-emitting OLED components. Device testing shows:

  • Luminance: 12,000 cd/m² at 10 V

  • Efficiency: 8.7 lm/W

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